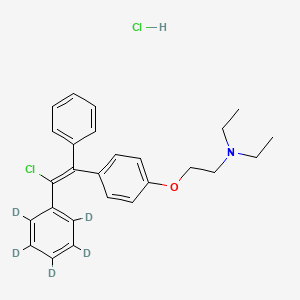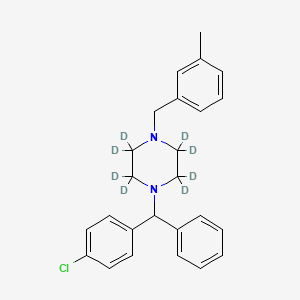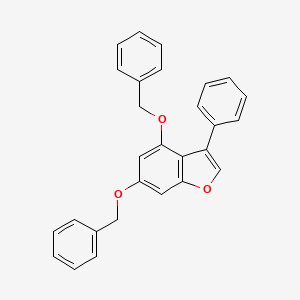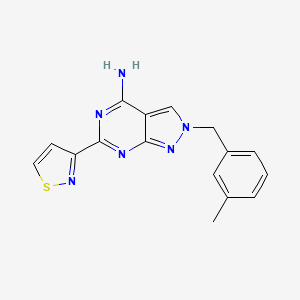
Adenosine receptor antagonist 3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine receptor antagonist 3 is a compound that selectively inhibits the activity of the adenosine receptor subtype 3. Adenosine receptors are a class of G-protein-coupled receptors that play crucial roles in various physiological processes, including cardiovascular function, immune response, and neurotransmission. The adenosine receptor subtype 3 is particularly involved in inflammatory responses, neuroprotection, and cancer progression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of adenosine receptor antagonist 3 typically involves the construction of a nitrogen-containing aromatic monocyclic or bicyclic system. Common synthetic routes include:
Nucleophilic substitution reactions: These reactions often involve the use of halogenated aromatic compounds and nucleophiles such as amines or thiols.
Cyclization reactions: These reactions are used to form the bicyclic structures and often involve the use of catalysts and specific reaction conditions to promote ring closure.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common in the synthesis and modification of this compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated aromatic compounds, amines, thiols, and appropriate solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Adenosine receptor antagonist 3 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the structure-activity relationships of adenosine receptors.
Biology: Investigated for its role in modulating immune responses and inflammatory pathways.
Medicine: Explored as a potential therapeutic agent for conditions such as asthma, neurodegenerative diseases, and cancer.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mecanismo De Acción
Adenosine receptor antagonist 3 exerts its effects by selectively binding to and inhibiting the adenosine receptor subtype 3. This inhibition prevents the activation of downstream signaling pathways that are normally triggered by adenosine binding. The molecular targets include G-protein-coupled receptors, and the pathways involved are related to cyclic adenosine monophosphate (cAMP) production and other intracellular signaling cascades .
Comparación Con Compuestos Similares
- Adenosine receptor antagonist 1
- Adenosine receptor antagonist 2
- Adenosine receptor antagonist 4
Comparison: Adenosine receptor antagonist 3 is unique in its high selectivity for the adenosine receptor subtype 3, which distinguishes it from other antagonists that may have broader or different receptor selectivity profiles. This selectivity makes it particularly valuable for studying the specific physiological and pathological roles of the adenosine receptor subtype 3 .
Propiedades
Fórmula molecular |
C16H14N6S |
|---|---|
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
2-[(3-methylphenyl)methyl]-6-(1,2-thiazol-3-yl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H14N6S/c1-10-3-2-4-11(7-10)8-22-9-12-14(17)18-16(19-15(12)20-22)13-5-6-23-21-13/h2-7,9H,8H2,1H3,(H2,17,18,19,20) |
Clave InChI |
XCADTDINRZIVIN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)CN2C=C3C(=NC(=NC3=N2)C4=NSC=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


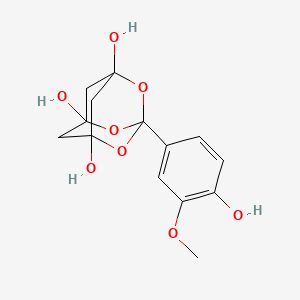


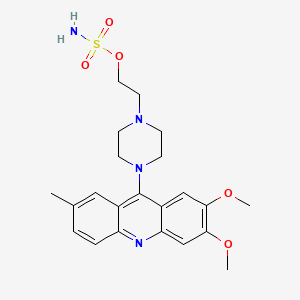
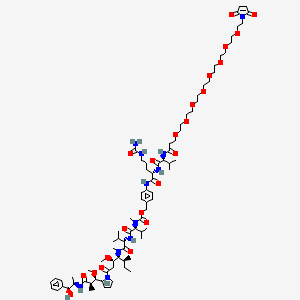
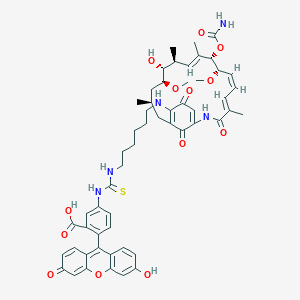
![(E)-[3-aminopropyl-[4-(3-aminopropylamino)butyl]amino]-hydroxyimino-oxidoazanium](/img/structure/B12422451.png)
![(4bS,7S,8aR)-4b-benzyl-7-hydroxy-N-[(2-methylpyridin-3-yl)methyl]-7-(3,3,3-trifluoropropyl)-5,6,8,8a,9,10-hexahydrophenanthrene-2-carboxamide](/img/structure/B12422454.png)
![5-[(3R,3aS,6R,6aS)-6-(3-hydroxy-4-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol](/img/structure/B12422458.png)

